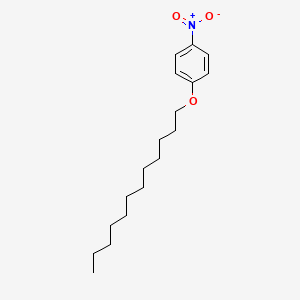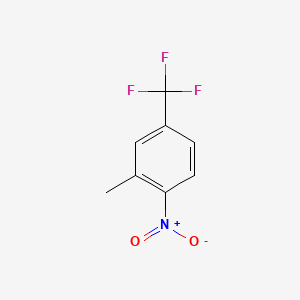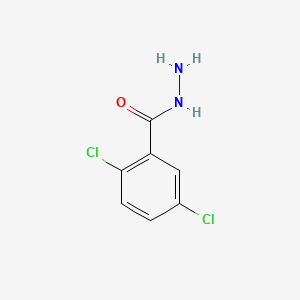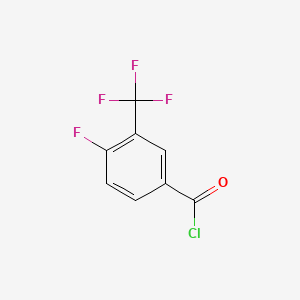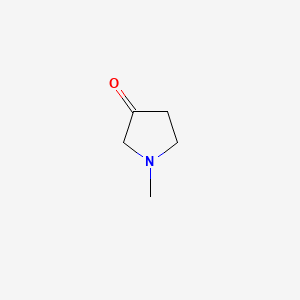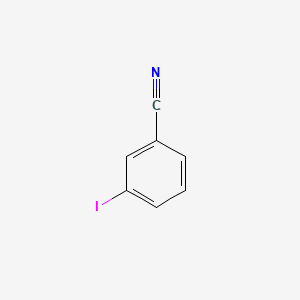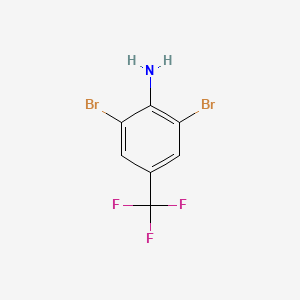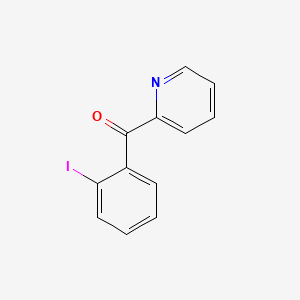![molecular formula C7H10Cl2 B1295557 7,7-Dichlorobicyclo[4.1.0]heptane CAS No. 823-69-8](/img/structure/B1295557.png)
7,7-Dichlorobicyclo[4.1.0]heptane
概要
説明
7,7-Dichlorobicyclo[4.1.0]heptane is an organic compound with the chemical formula C7H10Cl2. It is a colorless liquid with a taste similar to cycloheptane . This compound is notable for its unique bicyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring, with two chlorine atoms attached to the bridgehead carbon atoms.
作用機序
Target of Action
The primary target of 7,7-Dichlorobicyclo[4.1.0]heptane is phosphorus trichloride and anhydrous aluminum trichloride . These compounds are known to play a significant role in various chemical reactions .
Mode of Action
This compound interacts with its targets through a reaction known as the Kinnear–Perren–Clay reaction . In this reaction, this compound reacts with equimolar amounts of phosphorus trichloride and anhydrous aluminum trichloride under mild conditions . This interaction results in the formation of two phosphonic dichlorides .
Biochemical Pathways
The biochemical pathways affected by 7,7-Dichlorobicyclo[41The reaction of 7,7-dichlorobicyclo[410]heptane with phosphorus trichloride and anhydrous aluminum trichloride leads to the formation of two phosphonic dichlorides . These compounds may further participate in various biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7,7-Dichlorobicyclo[41The compound’s molecular weight of 16506 suggests that it may have reasonable bioavailability
Result of Action
The result of the action of this compound is the formation of two phosphonic dichlorides . These compounds are unsaturated, as indicated by their IR spectra . The presence of ring ethylene and methylene protons and РСН protons is also implied .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the reaction with phosphorus trichloride and anhydrous aluminum trichloride occurs under mild conditions . Additionally, safety data suggests that dust formation should be avoided and adequate ventilation should be ensured when handling this compound .
生化学分析
Biochemical Properties
7,7-Dichlorobicyclo[4.1.0]heptane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may affect cellular processes . Additionally, this compound has been shown to interact with other biomolecules, including proteins and nucleic acids, potentially altering their function and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . This compound can induce changes in gene expression, leading to alterations in cellular metabolism and function. For example, exposure to this compound has been associated with increased expression of genes involved in detoxification and stress response . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress and DNA damage . These temporal effects highlight the importance of controlling experimental conditions when studying this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity . Studies have shown that high doses of this compound can cause liver and kidney damage in animal models, indicating a threshold effect for toxicity . Additionally, chronic exposure to high doses can lead to adverse effects on reproductive and developmental processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its detoxification and elimination . This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can be further processed by conjugation reactions . These metabolic pathways help to reduce the toxicity of this compound and facilitate its excretion from the body .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 7,7-Dichlorobicyclo[4.1.0]heptane typically involves the addition of dichlorocarbene to cyclohexene. This reaction is facilitated by a phase transfer catalyst such as benzyl triethylammonium chloride. The process involves the following steps :
- Dissolve 2 g of sodium hydroxide in 2 ml of water in a 50 ml Erlenmeyer flask.
- Add 0.4 g of tricaprylmethyl ammonium chloride, 2 ml of cyclohexene, and 2 ml of chloroform to the flask.
- Shake the mixture vigorously for 20 minutes to form an emulsion.
- Transfer the mixture to a separatory funnel and extract with dichloromethane.
- Dry the organic phase with anhydrous sodium sulfate and filter.
- Remove the solvent using a rotary evaporator to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of temperature and reaction times .
化学反応の分析
Types of Reactions: 7,7-Dichlorobicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with phosphorus trichloride and anhydrous aluminum trichloride to form phosphonic dichlorides.
Addition Reactions: The compound can participate in electrophilic addition reactions, such as the addition of dichlorocarbene to form cyclopropane derivatives.
Common Reagents and Conditions:
Phosphorus Trichloride and Anhydrous Aluminum Trichloride: Used in substitution reactions to form phosphonic dichlorides.
Dichlorocarbene: Generated in situ from chloroform and a strong base, used in addition reactions.
Major Products:
Phosphonic Dichlorides: Formed from substitution reactions with phosphorus trichloride.
Cyclopropane Derivatives: Formed from addition reactions with dichlorocarbene.
科学的研究の応用
7,7-Dichlorobicyclo[4.1.0]heptane has several applications in scientific research:
類似化合物との比較
7,7-Dibromobicyclo[4.1.0]heptane: Similar structure but with bromine atoms instead of chlorine.
7,7-Diiodobicyclo[4.1.0]heptane: Similar structure but with iodine atoms instead of chlorine.
Uniqueness: 7,7-Dichlorobicyclo[4.1.0]heptane is unique due to its specific reactivity profile, which is influenced by the presence of chlorine atoms. This makes it particularly useful in reactions requiring strong electrophilic or nucleophilic conditions .
特性
IUPAC Name |
7,7-dichlorobicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2/c8-7(9)5-3-1-2-4-6(5)7/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPSCGRETWPLSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288315 | |
| Record name | 7,7-Dichlorobicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-69-8 | |
| Record name | 7,7-Dichlorobicyclo[4.1.0]heptane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7,7-Dichlorobicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,7-Dichlorobicyclo[4.1.0]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main reactions 7,7-Dichlorobicyclo[4.1.0]heptane undergoes?
A1: this compound is a versatile compound that participates in various reactions, including:
- Reactions with strong bases: In the presence of strong bases like potassium tert-butoxide, it undergoes dehydrohalogenation and ring-opening reactions, yielding products like o-ethyltoluene, ethylbenzene, and 3-ethylidenecyclohexenes. [, ]
- Reactions with organometallic reagents: It reacts with disodium tetracarbonylferrate to form iron carbene complexes. These complexes can further undergo thermal decomposition or irradiation to yield various products, including chlorinated bicyclic compounds. []
- Reductive titanation: Reaction with titanium reagents leads to the formation of titanium cyclopropylidene complexes. These complexes react with alkynes to produce titanacyclobutenes containing a spiro-bonded cyclopropane ring. [, ]
- Reactions with Phosphorus Trichloride: This reaction leads to the formation of various phosphorus-containing compounds, with the specific products depending on reaction conditions. [, ]
Q2: How does the presence of alcohols or carboxylates affect the reaction of this compound with dichlorocarbene?
A2: The addition of dichlorocarbene, generated through phase-transfer catalysis, to cyclohexene forming this compound is influenced by alcohols and carboxylates. Alcohols typically enhance the reaction rate, while carboxylates hinder it. []
Q3: Can this compound be used to synthesize more complex molecules?
A3: Yes, this compound serves as a valuable precursor for synthesizing various complex molecules. For instance:
- It can be converted into iron carbene complexes, which are versatile intermediates in organic synthesis. []
- Its transformation into titanium cyclopropylidene complexes allows access to titanacyclobutenes, a class of compounds with potential applications in organic synthesis. [, ]
Q4: What is the role of Dimethyl Sulfoxide (DMSO) in reactions involving this compound?
A4: DMSO plays a crucial role in the reaction between this compound and potassium tert-butoxide. Interestingly, it acts as a methylating agent in this reaction, leading to the formation of methylated products like o-ethyltoluene. [, ]
Q5: Are there any studies investigating the catalytic properties of this compound or its derivatives?
A5: While the provided abstracts do not specifically focus on the catalytic properties of this compound or its derivatives, the formation of metal complexes, particularly the iron carbene complexes [] and titanacyclobutenes [, ], suggests potential catalytic applications. Further research is necessary to explore this aspect fully.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
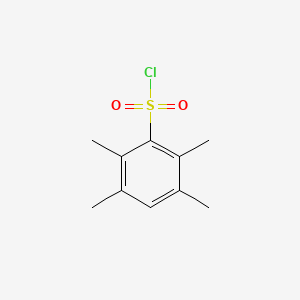
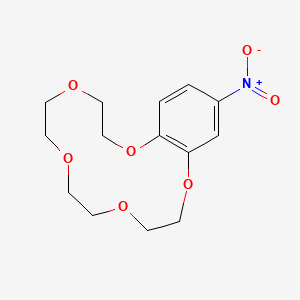
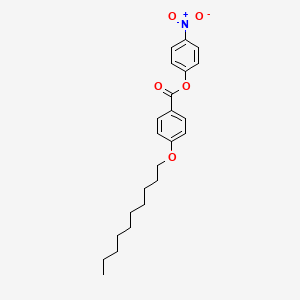
![2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1295477.png)
